Receptor Residence Time
Mavoglurant exhibits an exceptionally long receptor residence time on the mGlu5 receptor, a property that distinguishes it from several other clinically tested negative allosteric modulators (NAMs). In a comprehensive comparative study, mavoglurant and basimglurant both demonstrated long residence times (>400 min), whereas dipraglurant, F169521, F1699611, and STX107 exhibited low residence times (<10 min), and AZD2066 and remeglurant showed medium residence times (10-30 min) [1]. This kinetic difference can translate to prolonged target engagement in vivo, potentially influencing the duration of pharmacological effect and therapeutic window.
| Evidence Dimension | Receptor residence time (kinetics) |
|---|---|
| Target Compound Data | >400 min |
| Comparator Or Baseline | Basimglurant (>400 min); Dipraglurant, STX107 (<10 min); AZD2066, Remeglurant (10-30 min) |
| Quantified Difference | Mavoglurant's residence time is >40-fold longer than the low-residence-time group (<10 min) and >13-fold longer than the medium-residence-time group (10-30 min). |
| Conditions | Rat mGlu5 receptor expressed in HEK293A cells, assessed via [3H]methoxy-PEPy binding experiments to determine kon and koff values. |
Why This Matters
Longer receptor residence time can lead to prolonged target engagement and a different in vivo efficacy profile compared to rapidly dissociating NAMs, making mavoglurant a distinct tool compound for studies requiring sustained mGluR5 blockade.
- [1] Arsova A, et al. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Mol Pharmacol. 2020 Jul;98(1):49-60. PMID: 32358164. View Source
